Diphenylborinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

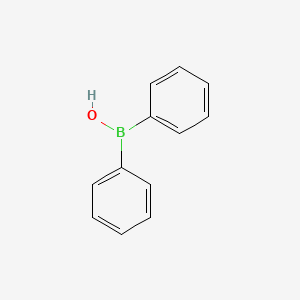

Diphenylborinic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H11BO and its molecular weight is 182.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of Serine Proteases

Overview : Diphenylborinic acid has been identified as a potent competitive inhibitor of serine proteases, which are critical enzymes involved in numerous physiological processes.

Findings :

- It exhibits a 30-fold stronger inhibition of α-chymotrypsin, 15-fold for subtilisin, and 60-fold for bovine trypsin compared to phenylboronic acid.

- The compound's pKa value of 6.1 indicates its suitability for physiological conditions, enhancing its potential clinical applications as a transition-state probe for NMR and X-ray studies of enzyme-inhibitor complexes .

Table 1: Inhibition Constants of this compound

| Enzyme | Ki (pM) | Comparison with Phenylboronic Acid |

|---|---|---|

| α-Chymotrypsin | 20 | 30-fold better |

| Subtilisin | 30 | 15-fold better |

| Bovine Trypsin | 170 | 60-fold better |

Fluorescence Imaging in Plant Science

Overview : this compound is utilized in the visualization of flavonoid therapeutics through fluorescence microscopy, particularly in the study of polyphenolic pigments.

Application :

- It enhances the fluorescence of flavonoids, allowing researchers to observe these compounds in eukaryotic models such as Dictyostelium discoideum.

- This method aids in understanding the molecular basis of flavonoids' therapeutic activities .

Molecular Recognition and Sensing

Overview : The unique binding properties of this compound allow it to act as a receptor for various analytes, particularly diols and catechols.

Findings :

- It shows a high affinity for catechols compared to carbohydrates, indicating its potential use in selective molecular recognition applications.

- Studies have demonstrated that this compound can effectively discriminate between different analytes based on structural characteristics .

Catalysis in Organic Synthesis

Overview : this compound serves as a catalyst for regioselective N-alkylation reactions involving azole-type heterocycles.

Application :

- It facilitates the reaction with alkene or epoxide electrophiles, showcasing its utility in synthetic organic chemistry .

Detection of Hydrogen Peroxide

Overview : Recent research highlights this compound's role as a sensitive trigger for detecting hydrogen peroxide, a crucial molecule in biological signaling.

Findings :

Propriétés

IUPAC Name |

diphenylborinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGVRXYWWFPORY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180862 |

Source

|

| Record name | Diphenylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-89-1 |

Source

|

| Record name | Diphenylborinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.